{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine
Overview
Description
{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine is a chemical compound with the following molecular formula: C₁₀H₁₁F₃N . It belongs to the class of amines and contains a cyclobutyl ring substituted with a trifluoromethyl group and an amino group.
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the trifluoromethyl group, cyclization to form the cyclobutyl ring, and subsequent amination. Researchers have explored various synthetic routes, and further studies are needed to optimize the process for higher yields and efficiency.
Molecular Structure Analysis
The molecular structure of {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine consists of a four-membered cyclobutyl ring attached to a phenyl group and an amino group. The trifluoromethyl substituent enhances its stability and lipophilicity.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and amine reactions. Researchers have investigated its reactivity and compatibility with other functional groups.
Physical And Chemical Properties Analysis
- Melting Point : Information on the melting point is essential for its practical applications.
- Boiling Point : Understanding the boiling point aids in purification and handling.
- Density : The compound’s density impacts its solubility and behavior in different solvents.
- Solubility : Investigating its solubility in various solvents provides insights into its practical utility.
Safety And Hazards
Researchers must assess the safety profile of {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine . This includes toxicity, flammability, and potential environmental impact. Proper handling protocols and protective measures are crucial.
Future Directions
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Synthetic Optimization : Refine the synthetic route for improved yields and scalability.
- Structure-Activity Relationship (SAR) : Explore structural modifications to enhance its properties.
- Applications : Evaluate its applications in materials science, catalysis, or medicinal chemistry.
properties
IUPAC Name |
[1-[4-(trifluoromethyl)phenyl]cyclobutyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-4-2-9(3-5-10)11(8-16)6-1-7-11/h2-5H,1,6-8,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSBTFFGUUGLLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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